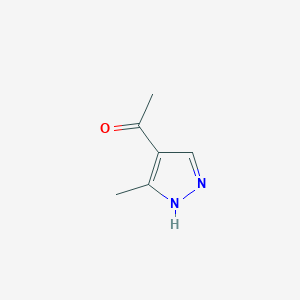

1-(5-Methyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-methyl-1H-pyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(5(2)9)3-7-8-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITHGUSEVJOZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105224-04-2 | |

| Record name | 1-(5-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic ketone, through the classical Knorr pyrazole synthesis. The reaction involves the condensation of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine. This document will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthetic transformation.

Introduction and Significance

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and physicochemical properties.[1][2] The target molecule, this compound, serves as a key building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural motif, featuring a reactive acetyl group on the pyrazole ring, allows for a variety of subsequent chemical modifications.

The synthesis described herein is a variation of the Knorr pyrazole synthesis, a robust and well-established method for constructing pyrazole rings first reported by Ludwig Knorr in 1883.[2][3][4] The reaction's simplicity, use of readily available starting materials, and generally high yields make it an attractive and practical method for laboratory and potential pilot-scale production.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The formation of this compound from acetylacetone and hydrazine proceeds through a well-understood condensation-cyclization mechanism.[3][5] The process can be dissected into the following key steps:

-

Initial Nucleophilic Attack and Imine Formation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of acetylacetone. This is often acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4][5] This initial attack leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone.[6]

-

Tautomerization and Intramolecular Cyclization: The hydrazone intermediate exists in equilibrium with its enamine tautomer. The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration and Aromatization: The resulting cyclic intermediate, a pyrazoline derivative, eliminates a molecule of water to form the stable, aromatic pyrazole ring. This final dehydration step is the driving force for the reaction.

Visualizing the Mechanism

The following diagram illustrates the step-wise formation of the pyrazole ring.

Caption: Reaction mechanism for the Knorr pyrazole synthesis.

Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Acetylacetone (2,4-pentanedione) | Starting material |

| Hydrazine hydrate or Hydrazine acetate | Starting material |

| Glacial acetic acid | Solvent and catalyst |

| Ethanol | Recrystallization solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle or oil bath | For controlled heating |

| Buchner funnel and filter paper | For product isolation |

| Beakers, graduated cylinders | For measuring reagents |

| Rotary evaporator | For solvent removal |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (50 mL).

-

Addition of Reactants: To the stirred acetic acid, add acetylacetone (0.1 mol, 10.2 mL). Subsequently, cautiously add hydrazine hydrate (0.1 mol, 5.0 mL) dropwise. Note: The reaction is exothermic, and a slight temperature increase may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-water (200 mL). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water (2 x 50 mL) to remove any residual acetic acid and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions and Waste Disposal

4.1. Reagent Handling:

-

Acetylacetone: Flammable liquid and vapor.[7] Harmful if swallowed. Causes skin and serious eye irritation. Handle in a fume hood and wear appropriate gloves and eye protection.[7]

-

Hydrazine and its derivatives (Hydrazine hydrate, Hydrazine acetate): Highly toxic and corrosive.[8][9][10][11] Suspected of causing cancer.[9][11] Avoid all contact with skin and eyes, and prevent inhalation of vapors.[8][9][10][11] Use in a well-ventilated fume hood is mandatory.[8][9][10][11]

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with caution and appropriate PPE.

4.2. General Safety:

-

Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ensure that a safety shower and eyewash station are readily accessible.[8][10]

-

Perform the reaction in a well-functioning fume hood to avoid exposure to volatile and toxic reagents.

4.3. Waste Disposal:

-

All chemical waste, including reaction residues and used solvents, must be disposed of in accordance with local, state, and federal regulations.

-

Do not pour chemical waste down the drain.

-

Collect all waste in properly labeled containers.

Characterization of this compound

The identity and purity of the synthesized product can be confirmed using various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and N-H bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

Conclusion

The Knorr pyrazole synthesis offers an efficient and straightforward route to this compound from readily available starting materials. By understanding the reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can reliably synthesize this valuable heterocyclic building block for further applications in drug discovery and materials science.

References

- Vertex AI Search. Knorr Pyrazole Synthesis.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog

-

Hydrazine - Risk Management and Safety. [Link]

- Knorr pyrrole synthesis - Wikipedia.

- Hydrazine acet

- Knorr Pyrazole Synthesis - ResearchG

- SAFETY D

- Knorr pyrazole synthesis - Name-Reaction.com.

- New Reaction Products of Acetylacetone with Semicarbazide Deriv

- Acetylacetone - Sciencemadness Wiki.

- Acetone Hydrazone: Hydrazine Reaction With Acetone - Echemi.

- Material Safety Data Sheet - Hydrazine Acet

- Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor | Request PDF - ResearchG

- Hydrazine acetate - Safety D

- Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- - Optional[1H NMR] - Spectrum.

- Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II)

- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

- 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE - gsrs.

- synthesis of 4-acetyl-3-methyl-1 -phenyl-5-pyrazolone STEP 3: Procedure...

- This compound | 105224-04-2 | FEA22404 - Biosynth.

- This compound AldrichCPR - Sigma-Aldrich.

- Egyptian Journal of Chemistry - ResearchG

- Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactiv

- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry.

- 4 - Organic Syntheses Procedure.

- Ethanone, 1-(1H-pyrazol-4-yl)- - the NIST WebBook.

- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon

- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.

- Pyrazole synthesis - Organic Chemistry Portal.

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Ethanone, 1-(1H-pyrazol-4-yl)- [webbook.nist.gov]

Spectroscopic Characterization of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic ketone, 1-(5-Methyl-1H-pyrazol-4-yl)ethanone (C₆H₈N₂O, Mol. Wt.: 124.14 g/mol ).[1][2] While this compound is commercially available for research purposes, publicly accessible, experimentally verified spectroscopic data sets are scarce. This document bridges that gap by presenting a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies detailed herein are grounded in established principles of spectroscopic analysis for pyrazole derivatives, providing researchers with a robust framework for in-house characterization and quality control.[3][4]

Introduction: The Rationale for Spectroscopic Scrutiny

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[5] Precise structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful biological or chemical investigation. Spectroscopic techniques provide the foundational data for this characterization, offering an unambiguous fingerprint of the molecule's identity and electronic environment.[6]

This guide is structured to provide not just data, but insight into the experimental logic. We will explore the "why" behind the expected spectral features, empowering researchers to not only verify the identity of their sample but also to troubleshoot potential synthetic or purification issues.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound are key to interpreting its spectra. The molecule features a 5-membered pyrazole ring, which is aromatic in nature, substituted with a methyl group at position 5 and an acetyl group at position 4. The presence of two nitrogen atoms, a carbonyl group, and distinct proton environments (aromatic, methyl, acetyl) gives rise to a predictable and information-rich spectroscopic profile.

// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="N-H", pos="-1.1,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.1,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="0.8,0!", fontcolor="#202124"];

// Substituent nodes C_Me [label="H₃C", pos="2.2,0!", fontcolor="#202124"]; C_Acyl [label="C", pos="0,-2.5!", fontcolor="#202124"]; O_Acyl [label="O", pos="1.2,-3.1!", fontcolor="#202124"]; C_Acyl_Me [label="CH₃", pos="-1.2,-3.1!", fontcolor="#202124"];

// Ring bonds N1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N2 [label=""]; N2 -- N1 [label=""];

// Substituent bonds C5 -- C_Me [label=""]; C4 -- C_Acyl [label=""]; C_Acyl -- O_Acyl [label="="]; C_Acyl -- C_Acyl_Me [label=""];

// Labels label_3 [label="3", pos="-1.8,-0.8", fontcolor="#5F6368"]; label_4 [label="4", pos="0.3,-1.8", fontcolor="#5F6368"]; label_5 [label="5", pos="1.2,0.6", fontcolor="#5F6368"]; label_1 [label="1", pos="-0.4,1.6", fontcolor="#5F6368"]; }

Figure 1: Chemical structure of this compound with atom numbering.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound of this nature, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles as it can help in observing the exchangeable N-H proton.

-

¹H NMR Acquisition:

-

Parameters: Set a spectral width of approximately 16 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds. Acquire 16 to 32 scans for a good signal-to-noise ratio.[7]

-

Rationale: These parameters are standard for small molecules and ensure quantitative reliability and adequate resolution of signals.

-

-

¹³C NMR Acquisition:

-

Parameters: Use a spectral width of ~240 ppm with a pulse angle of 45° and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[7]

-

Rationale: A wide spectral width is required to capture all carbon signals, from the aliphatic methyls to the carbonyl carbon.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~12.5 - 13.5 | Broad Singlet | 1H | NH (Pyrazole) | The pyrazole N-H proton is acidic and its signal is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it is readily observed. |

| ~8.0 | Singlet | 1H | C3-H (Pyrazole) | This is the only proton directly attached to the pyrazole ring. Its downfield shift is due to the deshielding effect of the aromatic ring current and the adjacent nitrogen atom. |

| ~2.4 | Singlet | 3H | C5-CH₃ | This methyl group is attached to the aromatic pyrazole ring, resulting in a chemical shift in the aromatic methyl region. |

| ~2.3 | Singlet | 3H | COCH₃ | The protons of the acetyl methyl group are slightly deshielded by the adjacent carbonyl group. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display all six unique carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~195 | C =O | The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield, a characteristic feature of ketones. |

| ~145 | C 5 (Pyrazole) | This carbon is attached to a nitrogen atom and a methyl group within the aromatic ring, leading to a downfield shift. |

| ~135 | C 3 (Pyrazole) | The C3 carbon, bearing a hydrogen, is also part of the aromatic system and is deshielded by the adjacent nitrogen atoms. |

| ~115 | C 4 (Pyrazole) | This is a quaternary carbon, substituted by the acetyl group. Its chemical shift is influenced by both the ring and the carbonyl substituent. |

| ~30 | COC H₃ | The acetyl methyl carbon is found in the typical aliphatic region. |

| ~12 | C5-C H₃ | The pyrazole methyl carbon is also in the aliphatic region, typically slightly more shielded than the acetyl methyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Objective: To identify key functional groups such as N-H, C=O, and C=N.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Methodology:

-

Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a transparent disk.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |

| 3200 - 3100 (Broad) | N-H Stretch | Pyrazole N-H | The broadness of this peak is characteristic of a hydrogen-bonded N-H group, which is common for pyrazoles in the solid state. |

| ~1660 | C=O Stretch | Acetyl Ketone | This strong, sharp absorption is one of the most prominent features in the spectrum and is highly indicative of a conjugated ketone. The frequency is slightly lower than a simple aliphatic ketone due to conjugation with the pyrazole ring.[3] |

| ~1580 - 1500 | C=N / C=C Stretch | Pyrazole Ring | These absorptions are characteristic of the aromatic pyrazole ring system. Multiple bands are often observed in this region.[8] |

| ~1360 | C-H Bend | Methyl Groups | This corresponds to the symmetric bending vibration of the C-H bonds in the methyl groups. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Methodology:

-

Ionization: For a relatively small and stable molecule like this, EI is a suitable technique that will induce fragmentation. ESI in positive mode (ESI+) is also effective and will likely produce a strong protonated molecule peak [M+H]⁺.

-

Analysis: Acquire a full scan mass spectrum over a range of m/z 50-300.

Predicted Mass Spectrum (Electron Ionization)

| m/z Value | Ion | Rationale and Expert Insights |

| 124 | [M]⁺• | Molecular Ion: The parent peak corresponding to the exact molecular weight of the compound. Its presence confirms the molecular formula. |

| 109 | [M - CH₃]⁺ | Loss of Methyl: Fragmentation of the acetyl group via alpha-cleavage is a common pathway for ketones, resulting in the loss of a methyl radical (•CH₃). This is expected to be a major fragment. |

| 81 | [M - CH₃CO]⁺ | Loss of Acetyl Group: Cleavage of the bond between the pyrazole ring and the acetyl group results in the loss of an acetyl radical (•CH₃CO), leaving the stable pyrazole cation. |

MolIon [label="[C₆H₈N₂O]⁺•\nm/z = 124", fillcolor="#FBBC05", fontcolor="#202124"]; Frag1 [label="[C₅H₅N₂O]⁺\nm/z = 109", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="[C₄H₅N₂]⁺\nm/z = 81", fillcolor="#34A853", fontcolor="#FFFFFF"];

MolIon -> Frag1 [label="- •CH₃"]; MolIon -> Frag2 [label="- •COCH₃"]; }

Figure 2: Predicted major fragmentation pathway for this compound under EI-MS.Conclusion

The structural elucidation of this compound is straightforward when employing a multi-technique spectroscopic approach. The predicted data presented in this guide—summarized in the table below—provides a reliable benchmark for researchers synthesizing or utilizing this compound. The combination of NMR to define the C-H framework, IR to confirm functional groups, and MS to verify molecular weight and fragmentation, constitutes a self-validating system for unambiguous characterization, ensuring the scientific integrity of subsequent research.

Table 5: Summary of Predicted Spectroscopic Data

| Technique | Key Feature | Predicted Value/Observation |

|---|---|---|

| ¹H NMR | Pyrazole N-H | ~12.5 - 13.5 ppm (br s, 1H) |

| Pyrazole C3-H | ~8.0 ppm (s, 1H) | |

| Methyl Protons | ~2.4 ppm (s, 3H), ~2.3 ppm (s, 3H) | |

| ¹³C NMR | Carbonyl Carbon | ~195 ppm |

| Aromatic Carbons | ~145, ~135, ~115 ppm | |

| Methyl Carbons | ~30, ~12 ppm | |

| IR | N-H Stretch | 3200 - 3100 cm⁻¹ (broad) |

| C=O Stretch | ~1660 cm⁻¹ (strong, sharp) | |

| MS (EI) | Molecular Ion [M]⁺• | m/z 124 |

| | Major Fragment | m/z 109 ([M - CH₃]⁺) |

References

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

-

NIH. (n.d.). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Available at: [Link]

-

SpectraBase. (n.d.). Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- [1H NMR]. Available at: [Link]

-

Guangzhou Weibo Technology Co., Ltd. (n.d.). This compound. Available at: [Link]

-

PMC - PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Available at: [Link]

-

Current Chemistry Letters. (2021). Synthesis and biological evaluation of pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidi. Available at: [Link]

-

NIH. (n.d.). 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Available at: [Link]

-

JOCPR. (n.d.). Synthesis, characterization and bioce. Available at: [Link]

-

HETEROCYCLES. (2015). SYNTHESIS AND ANTI-HYPERTENSIVE α-BLOCKING ACTIVITY EVALUATION OF THIAZOLE DERIVATIVES BEARING PYRAZOLE MOIETY. Available at: [Link]

-

Cardiff University - ORCA. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl). Available at: [Link]

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

-

ResearchGate. (2025). (PDF) 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

-

PubMed Central. (n.d.). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Available at: [Link]

-

JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Crystal structure of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone and its derivatives

An In-depth Technical Guide to the Crystal Structure of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone and Its Derivatives

Authored by: A Senior Application Scientist

Foreword: The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The compound this compound is a pivotal building block in the synthesis of more complex, biologically active molecules.[5] A profound understanding of its three-dimensional structure, and that of its derivatives, is paramount for advancing structure-activity relationship (SAR) studies and enabling rational drug design. This guide provides a technical exploration of the synthesis, crystallization, and crystallographic analysis of this important class of compounds, offering field-proven insights for researchers in drug discovery.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is critical, as it directly impacts the purity and crystalline order of the final product.

Core Synthesis Strategy: Cyclocondensation

The most robust and widely adopted method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional system, such as a 1,3-dicarbonyl compound.[1] This approach offers high yields and regioselectivity.

Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 3-acetyl-2,4-pentanedione (1.0 eq) in a suitable protic solvent such as ethanol.

-

Hydrazine Addition: To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The slight molar excess of hydrazine ensures the complete consumption of the diketone. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbons of the diketone.

-

Cyclization: The reaction mixture is then heated to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which drives the reaction towards the formation of the stable aromatic pyrazole ring.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified. Recrystallization from a solvent system like ethanol/water is often sufficient to yield the pure compound, which can be verified by NMR spectroscopy and mass spectrometry.

Diagram: Generalized Synthesis Workflow

Caption: A generalized workflow from synthesis to crystallographic analysis.

The Art of Crystallization: Obtaining Diffraction-Quality Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound precipitates in a slow, ordered manner.

Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Choose a solvent in which the purified compound has moderate solubility. Common choices for pyrazole derivatives include ethanol, acetone, toluene, or mixtures thereof.[6][7] The ideal solvent allows for slow saturation as it evaporates.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid completely.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed, prismatic crystals are observed, they should be carefully harvested using a spatula or loop and immediately prepared for mounting.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid.[8] The process provides a self-validating system, where the quality of the final structural model is rigorously checked against the experimental diffraction data.

Protocol: Generalized X-ray Diffraction and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, typically using cryo-oil.[9]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[9] X-ray diffraction data are collected using a diffractometer equipped with a source such as Mo Kα radiation (λ = 0.71073 Å).[9]

-

Structure Solution: The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or intrinsic phasing with software like SHELXT.[9]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method in a program like SHELXL.[9] This iterative process refines atomic positions, and thermal parameters, and adds hydrogen atoms to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final refined structure is validated using metrics like the R-factor. The data provides precise bond lengths, bond angles, and details of intermolecular interactions.[10]

Diagram: X-ray Crystallography Workflow

Caption: The standard workflow for single-crystal X-ray structure determination.

Structural Insights: The Crystal Structure of Pyrazole Derivatives

The crystal structures of this compound and its derivatives reveal a wealth of information about their molecular conformation and solid-state packing, which are dictated by a network of intermolecular interactions.

Molecular Geometry

The pyrazole ring is consistently found to be planar, a consequence of its aromatic character.[8] Substituents on the ring, however, can influence the overall molecular conformation. For instance, in derivatives with an N-phenyl group, the dihedral angle between the pyrazole ring and the phenyl ring is a key conformational feature. This angle can vary significantly depending on the presence of other substituents, affecting the molecule's overall shape and its potential to fit into a receptor's binding pocket.[11][12]

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by non-covalent interactions. For pyrazole derivatives, hydrogen bonding is a dominant feature.

-

N-H···O/N Hydrogen Bonds: In N-unsubstituted pyrazoles like the parent compound, the pyrrole-like N-H group is a potent hydrogen bond donor. It frequently forms strong hydrogen bonds with acceptors like the carbonyl oxygen of the ethanone group or the pyridine-like nitrogen (N2) of an adjacent pyrazole ring, leading to the formation of dimers or extended chains (catemers).[9][13]

-

C-H···O/N/π Interactions: Weaker C-H···O and C-H···N hydrogen bonds, as well as C-H···π interactions involving the aromatic rings, also play a crucial role in stabilizing the three-dimensional crystal packing.[11][12]

Diagram: Common Hydrogen Bonding Motif

Caption: Illustration of a common N-H···N hydrogen bond forming a dimer.

Comparative Crystallographic Data

The table below summarizes representative crystallographic data for pyrazole derivatives, illustrating the diversity in their solid-state structures. The specific space group and unit cell dimensions are unique fingerprints of each crystal structure.

| Parameter | 4-Iodo-1H-pyrazole[9] | (Z)-3-Methyl-1-phenyl-4-..pyrazol-5(4H)-one[8] | 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone[11] |

| Formula | C₃H₃IN₂ | C₁₇H₁₅N₃O | C₁₂H₁₂N₂O₂ |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pnma | P2₁/n | P2₁/n |

| a (Å) | 13.841(3) | 10.456(1) | 13.8735(7) |

| b (Å) | 6.845(1) | 12.012(1) | 9.2037(4) |

| c (Å) | 5.861(1) | 12.189(1) | 18.3702(8) |

| β (°) | 90 | 108.85(1) | 110.100(2) |

| Z | 4 | 4 | 8 |

| Key Interaction | N-H···N catemer | N-H···O hydrogen bonds | Intramolecular O-H···O, Intermolecular C-H···N |

Bridging Structure to Function: Biological Implications

The detailed structural knowledge gained from crystallography is invaluable for drug development. It allows researchers to:

-

Validate Molecular Models: Crystal structures provide the "ground truth" for validating computational models used in virtual screening and molecular docking studies.[10]

-

Understand SAR: By comparing the structures of active and inactive derivatives, one can identify key pharmacophoric features—specific spatial arrangements of functional groups—that are essential for biological activity. For example, the planarity and specific hydrogen bonding capacity of the pyrazole scaffold are often critical for its interaction with target proteins.[8]

-

Rational Drug Design: Armed with structural data, scientists can rationally design new derivatives with modified substituents to enhance potency, selectivity, or pharmacokinetic properties. For example, modifying a substituent might introduce a new hydrogen bond with a target receptor, thereby increasing binding affinity.[14] Many pyrazole derivatives are known to target key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[8]

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Goyal, A., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Li, P., et al. (2012). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. [Link]

-

Sharma, V., et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

-

Kumar, D., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH. [Link]

-

Al-Majid, A. M., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

-

Gichumbi, J. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Jasinski, J., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E. [Link]

-

ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

- Google Patents. (2011). Method for purifying pyrazoles.

- Google Patents. (1961). Process for the preparation of pyrazolone derivatives.

-

Asif, M., et al. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]

-

Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]

-

Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

-

Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. PubMed. [Link]

-

Roy, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

-

Liu, X., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. [Link]

-

Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

PubChem. (n.d.). 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 5. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

Pyrazoles are fundamental heterocyclic scaffolds in medicinal chemistry, and their biological activity is intrinsically linked to their structural properties. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of rapidly interconverting tautomers. This phenomenon directly influences their physicochemical properties, reactivity, and molecular recognition patterns, making a thorough understanding essential for rational drug design. This guide provides a detailed examination of the tautomeric behavior of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, a representative 4-acylpyrazole. We will explore the interplay of annular prototropic tautomerism and side-chain keto-enol tautomerism. The guide synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to elucidate the factors governing tautomeric equilibrium, including substituent effects, solvent polarity, and physical state. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers investigating these dynamic systems.

The Phenomenon of Tautomerism in Pyrazole Scaffolds

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In pyrazole chemistry, this phenomenon is a key structural feature that can significantly impact reactivity and biological interactions.[1] Two primary forms of tautomerism are relevant to this compound:

-

Annular Prototropic Tautomerism: This is the most common form in N-unsubstituted pyrazoles. It involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring.[2] For an unsymmetrically substituted pyrazole, this results in two distinct tautomeric forms. The interconversion rate is often rapid on the NMR timescale, leading to averaged signals, which complicates structural assignment.[2][3]

-

Keto-Enol Tautomerism: This occurs in pyrazoles bearing a carbonyl substituent, such as the acetyl group at the C4 position in our topic molecule. This involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming an enol. This equilibrium is heavily influenced by factors that stabilize the enol form, such as intramolecular hydrogen bonding and conjugation.[4][5]

For this compound, these two processes can occur simultaneously, leading to a complex equilibrium of at least four potential tautomeric structures. Understanding which tautomer predominates in a given environment is crucial for predicting its behavior in both synthetic and biological contexts.

Figure 1: Potential tautomeric equilibria for this compound.

Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic balance dictated by the relative thermodynamic stability of the tautomers. This stability is modulated by a combination of intramolecular and intermolecular factors.

Substituent Effects

The electronic nature of substituents on the pyrazole ring is a primary determinant of the preferred annular tautomer.

-

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or amino (-NH₂) tend to stabilize the tautomer where the substituent is located at the C3 position (adjacent to the NH).[3][6]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), or carbonyl (-C(O)R) favor the tautomer where they are positioned at C5.[6][7] This preference is driven by placing the electron-deficient substituent further from the pyrrole-like NH group and closer to the pyridine-like N atom.[7]

In this compound, the methyl group is an EDG, while the acetyl group is an EWG. Their combined influence creates a nuanced equilibrium that is highly sensitive to other factors.

Solvent Effects

The solvent environment plays a critical role, primarily through its polarity and its ability to act as a hydrogen bond donor or acceptor.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize both tautomers by forming hydrogen bonds and can facilitate proton transfer, lowering the interconversion energy barrier.[2]

-

Dipolar Aprotic Solvents (e.g., DMSO, CDCl₃): These solvents can also influence the equilibrium. DMSO, a strong hydrogen bond acceptor, can slow the rate of proton exchange, sometimes allowing for the observation of distinct NMR signals for each tautomer.[2][8] In nonpolar solvents, intramolecular hydrogen bonds and self-association (dimerization) become more significant, which can favor a specific tautomer.[9]

Physical State and Temperature

In the solid state, the tautomeric equilibrium is "frozen," and molecules typically adopt a single, most stable tautomeric form dictated by crystal packing forces and intermolecular interactions like hydrogen bonding.[10][11][12] This solid-state structure may not represent the major tautomer present in solution.[12] Lowering the temperature in solution studies can slow the rate of interconversion, which is a common technique in NMR spectroscopy to resolve broad signals into distinct peaks for each tautomer.[2]

Experimental and Computational Characterization Workflow

A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is required for the unambiguous characterization of pyrazole tautomers.

Figure 2: Workflow for comprehensive characterization of pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[13]

Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of the pyrazole compound (~5-10 mg) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.

-

¹H and ¹³C NMR Acquisition:

-

Variable Temperature (VT) NMR:

-

If signals are broad, acquire spectra at lower temperatures (e.g., in 10-20 K decrements, down to the solvent's freezing point).

-

Rationale: Lowering the temperature slows the proton exchange rate. If the exchange rate becomes slow on the NMR timescale, the broad, averaged signals may resolve into sharp, distinct signals for each tautomer.[2]

-

-

¹⁵N NMR Acquisition:

-

If instrumentation allows, acquire ¹H-¹⁵N HMBC or HSQC spectra.

-

Rationale: The chemical shifts of the two nitrogen atoms are highly sensitive to their hybridization and protonation state. A "pyrrole-like" nitrogen (N-H) resonates at a distinctly different frequency than a "pyridine-like" nitrogen (=N-), providing unambiguous evidence for the position of the proton.[9]

-

-

Data Analysis:

-

Integrate the signals corresponding to each distinct tautomer to determine the equilibrium ratio (KT).

-

Analyze the chemical shifts. For example, the carbon atom adjacent to the NH group (C3) typically resonates at a different chemical shift than the carbon adjacent to the sp² nitrogen (C5).[11]

-

| Tautomer Characteristic | Expected ¹³C NMR Chemical Shift (δ) | Rationale |

| C3 (adjacent to N-H) | Generally more shielded (lower ppm) | The N-H group is more electron-donating than the =N- group. |

| C5 (adjacent to =N-) | Generally more deshielded (higher ppm) | The sp² nitrogen is more electronegative. |

| Acetyl Carbonyl (C=O) | ~190-200 ppm (Keto form) | Typical range for a ketone. |

| Enol Carbon (C=C-OH) | ~160-170 ppm (Enol form) | The carbon is now part of an enolic double bond. |

Table 1: Representative ¹³C NMR chemical shift trends for identifying pyrazole tautomers.

Single-Crystal X-Ray Crystallography

This technique provides definitive proof of the tautomeric structure in the solid state.

Protocol: X-Ray Crystallographic Analysis

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Select a suitable crystal and mount it on a diffractometer. Collect diffraction data, typically at a low temperature (~100 K) to reduce thermal motion.[14]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Analysis:

-

Causality: The key is to precisely locate the position of the pyrazole N-H proton and determine if the acetyl group is in the keto or enol form. The resulting bond lengths (e.g., C-N vs. C=N, C-O vs. C=O) will confirm the tautomeric form present in the crystal lattice.[14]

-

Analyze intermolecular interactions, such as N-H···N or N-H···O hydrogen bonds, which are critical for stabilizing the observed tautomer in the crystal.[10][15]

-

Computational Chemistry

Theoretical calculations are invaluable for complementing experimental data, predicting the relative stabilities of all possible tautomers, and investigating the transition states for their interconversion.[16]

Protocol: DFT Calculation of Tautomer Stabilities

-

Structure Generation: Build the 3D structures of all plausible tautomers of the molecule.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p).[17][18] Calculations should be run for the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution environments.[17]

-

Energy Calculation: Calculate the zero-point corrected electronic energies for each optimized structure. The tautomer with the lowest energy is predicted to be the most stable.

-

NMR Prediction: The GIAO method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment.[19]

-

Validation: The accuracy of the computational model is validated by its ability to correctly predict the experimentally observed major tautomer and reproduce spectroscopic trends. Discrepancies between calculation and experiment can point to specific intermolecular effects not fully captured by the model.[19]

Conclusion and Outlook

The tautomerism of this compound and related pyrazoles is a complex interplay of annular and side-chain equilibria governed by electronic, steric, and environmental factors. A definitive structural assignment requires a synergistic approach, where the solution-state dynamics revealed by NMR spectroscopy are complemented by the static, solid-state picture from X-ray crystallography and the energetic insights from high-level computational studies. For drug development professionals, recognizing and characterizing this tautomeric behavior is not merely an academic exercise. The dominant tautomer can possess vastly different hydrogen bonding capabilities, lipophilicity, and shape, all of which are critical determinants of a molecule's ability to bind to its biological target. Future work in this area will likely focus on developing more accurate predictive models for tautomeric ratios in diverse solvent environments and on exploring the functional consequences of tautomerism in complex biological systems.

References

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH).

- The annular tautomerism of the curcuminoid NH-pyrazoles. RSC Publishing.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Unknown Source.

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH).

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH).

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.

- A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Unknown Source.

- Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. National Institutes of Health (NIH).

- Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. ResearchGate.

- Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed.

- Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- The use of NMR spectroscopy to study tautomerism. Bohrium.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Unknown Source.

- Definition of the four tautomer forms A—D observed in the crystal structures of acyl-pyrazolones. ResearchGate.

- Schematic representation of the keto (a) and enol (b) tautomeric structures formed from intramolecular hydrogen-bonds in the pyrazole derivatives studied by Lin et al... ResearchGate.

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.

- This compound | 105224-04-2 | FEA22404. Biosynth.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.

- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. National Institutes of Health (NIH).

- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health (NIH).

- Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. PMC.

- (PDF) The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate.

- 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. ChemSynthesis.

- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry.

- Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate.

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.

- Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. National Institutes of Health (NIH).

- X‐ray single crystal structure of 4 i.. ResearchGate.

- 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. gsrs.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Substituted Pyrazole Ethanone Compounds: Synthesis, Mechanisms, and Therapeutic Prospects

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to the Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to participate in various non-covalent interactions, particularly hydrogen bonding, allow it to bind to a wide array of biological targets.[1] This has led to the development of numerous commercially successful drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[2][3]

The introduction of a substituted ethanone moiety to the pyrazole core further enhances its pharmacological potential. This addition provides a key point for structural modification, allowing for the fine-tuning of electronic properties, lipophilicity, and steric bulk. These modifications are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic potential of substituted pyrazole ethanone derivatives, offering field-proven insights for drug discovery and development.

Synthetic Strategies for Substituted Pyrazole Ethanones

The most prevalent and efficient method for synthesizing substituted pyrazole ethanones involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.[4][5] This approach is highly versatile, allowing for a wide range of substituents to be incorporated into the final molecule.

Causality in Experimental Design: The Rationale Behind the Pathway

The initial Claisen-Schmidt condensation is a base-catalyzed reaction between a substituted acetophenone and a substituted aldehyde.[6] This reaction is favored for its reliability and high yields in producing the α,β-unsaturated ketone backbone of the chalcone. The subsequent cyclization with hydrazine hydrate or a substituted hydrazine is a classic method for forming the pyrazole ring.[4] The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) is a critical decision point, as it determines the substituent at the N1 position of the pyrazole ring, which significantly influences the compound's biological activity.[7]

Generalized Experimental Protocol: Synthesis of a 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone Derivative

Step 1: Synthesis of Chalcone Intermediate (α,β-unsaturated ketone)

-

Reactant Preparation: Dissolve one equivalent of a substituted acetophenone (e.g., 4-fluoroacetophenone) and one equivalent of a substituted benzaldehyde in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as aqueous sodium hydroxide, dropwise to the solution while stirring at room temperature. The base deprotonates the α-carbon of the acetophenone, initiating the condensation.

-

Reaction Monitoring: Continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The chalcone product will precipitate. Collect the solid by filtration, wash with water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.

Step 2: Cyclization to Form the Pyrazole Ethanone

-

Reaction Setup: Dissolve one equivalent of the synthesized chalcone in glacial acetic acid. Glacial acetic acid serves as both the solvent and a catalyst for the cyclization.

-

Hydrazine Addition: Add a slight excess (1.1 equivalents) of hydrazine hydrate to the solution.

-

Reflux: Heat the mixture to reflux for 6-8 hours. The reaction involves the nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.

-

Product Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The substituted pyrazole ethanone derivative will precipitate.

-

Purification and Characterization: Collect the solid product by filtration, wash thoroughly with water, and dry. Purify the compound by recrystallization from a suitable solvent like ethanol. Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]

Visualization: Synthetic Workflow

Caption: Inhibition of the prostaglandin synthesis pathway by pyrazole ethanones.

This is a standard and reliable model for assessing acute anti-inflammatory activity. [7][9]

-

Animal Acclimatization: Acclimate Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (synthesized compounds at various doses, e.g., 250 mg/kg).

-

Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.).

-

Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

| Compound ID | In Vivo (% Inhibition of Edema) | Reference |

| 6b | 85.78 ± 0.99 | [9] |

| 2d | > Indomethacin | [6] |

| 3d | Preferentially selective for COX-2 | [10] |

| 7c | Promising activity | [7] |

Anticancer Activity

The pyrazole scaffold is a key component of many targeted anticancer therapies. Substituted pyrazole ethanones have shown significant cytotoxicity against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT116), and leukemia (K562). [11][12][13]

A primary anticancer mechanism for these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. [3][14]Specific kinases targeted by pyrazole derivatives include:

-

EGFR (Epidermal Growth Factor Receptor): Inhibition blocks downstream signaling, leading to reduced cell proliferation. [15]* CDKs (Cyclin-Dependent Kinases): Inhibition leads to cell cycle arrest, preventing cancer cells from dividing. [16][17]* BRAF V600E: A common mutation in melanoma, its inhibition is a key therapeutic strategy. [18]

Caption: Pyrazole ethanones blocking oncogenic kinase signaling pathways.

Many pyrazole ethanones exert their anticancer effects by inducing programmed cell death, or apoptosis. [18][19]This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the executioner enzymes of apoptosis. [19]

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. [20]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole ethanone compounds (e.g., ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Compound ID | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) | Mechanism/Target | Reference |

| Liu et al. (Compound 1) | 1.31 | - | - | Antiproliferative | [11] |

| 5b | 1.7 | 0.69 | 0.021 | Tubulin Polymerization Inhibitor | [13] |

| 5 | 8.03 | - | - | CDK2 Inhibitor | [17] |

| 3d,e | 10, 12 | - | - | Selective Antiproliferative | [21] |

| 6b | 15.57 | - | - | Induces Apoptosis, S-phase arrest | [22] |

Antimicrobial Activity

The pyrazole nucleus is also a constituent of various antimicrobial agents. [23]Substituted pyrazole ethanones have been screened for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains. [4][24]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [24]

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Emerging Therapeutic Areas

Beyond the primary areas of inflammation, cancer, and microbial infections, research has highlighted the potential of pyrazole ethanones in other therapeutic domains:

-

Neuroprotective Activity: Certain pyrazole derivatives have shown the ability to protect neurons from N-methyl-D-aspartate (NMDA) toxicity, suggesting potential applications in neurodegenerative disorders. [7]* Antidiabetic Activity: Some compounds have been evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. [25]This action can help control postprandial hyperglycemia, a key aspect of managing type 2 diabetes.

-

Antioxidant Properties: The pyrazole scaffold can act as a scavenger of free radicals, such as DPPH and hydroxyl radicals, indicating potential in mitigating oxidative stress-related diseases. [1]

Future Directions and Conclusion

Substituted pyrazole ethanones represent a highly versatile and pharmacologically significant class of compounds. The wealth of research demonstrates their potent anti-inflammatory, anticancer, and antimicrobial activities, driven by specific interactions with key biological targets like COX enzymes and protein kinases. The established synthetic routes provide a robust platform for generating vast libraries of analogues for structure-activity relationship (SAR) studies.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, thereby improving their safety profiles. Advanced computational studies, including molecular dynamics and QSAR, can guide the rational design of next-generation derivatives with enhanced potency and drug-like properties. The continued exploration of this privileged scaffold holds immense promise for the development of novel and effective therapies for a wide range of human diseases.

References

-

Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity - Taylor & Francis Online. (n.d.). Taylor & Francis. [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - MDPI. (n.d.). MDPI. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.). IJPPR. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. (n.d.). ResearchGate. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Connect Journals. [Link]

-

Synthesis of pyrazole derivatives and their antimicrobial activities. (2024). AIP Publishing. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). ACS Publications. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.). IJPSR. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (n.d.). MDPI. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents - ResearchGate. (n.d.). ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Global Research Online. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). MDPI. [Link]

-

(PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - ResearchGate. (n.d.). ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). Springer. [Link]

-

Proposed mechanism for the formation of pyrazole‐ethanone. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (n.d.). ACS Publications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.). Bentham Science. [Link]

-

(PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. (n.d.). ResearchGate. [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.). MDPI. [Link]

-

Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. (n.d.). JDDT. [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. (n.d.). MDPI. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-